2-Azabicyclo[3.3.1]nonan-8-one hydrochloride 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155855-17-5
VCID: VC5382966
InChI: InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H
SMILES: C1CC(=O)C2CC1CCN2.Cl
Molecular Formula: C8H14ClNO
Molecular Weight: 175.66

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride

CAS No.: 2155855-17-5

Cat. No.: VC5382966

Molecular Formula: C8H14ClNO

Molecular Weight: 175.66

* For research use only. Not for human or veterinary use.

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride - 2155855-17-5

Specification

CAS No. 2155855-17-5
Molecular Formula C8H14ClNO
Molecular Weight 175.66
IUPAC Name 2-azabicyclo[3.3.1]nonan-8-one;hydrochloride
Standard InChI InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H
Standard InChI Key ZMYSOLBVTJBUNH-UHFFFAOYSA-N
SMILES C1CC(=O)C2CC1CCN2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The compound has the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol . Its structure consists of a bicyclo[3.3.1]nonane backbone with a ketone group at position 8 and a protonated secondary amine forming a hydrochloride salt (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2155855-16-4
IUPAC Name2-azabicyclo[3.3.1]nonan-8-one hydrochloride
SMILESC1CC(=O)C2CC1CCN2.Cl
InChIKeyKDMKOJQYFGESJK-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography and NMR studies of related azabicyclo compounds (e.g., 9-azabicyclo[3.3.1]nonan-3-one derivatives) reveal a rigid bicyclic system with chair-like conformations . The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-azabicyclo[3.3.1]nonan-8-one hydrochloride typically involves:

  • Cyclization of glutaraldehyde and acetone dicarboxylic acid to form the bicyclic ketone intermediate .

  • Reductive amination to introduce the nitrogen atom, followed by hydrochloride salt formation .

A representative protocol from Organic Syntheses (adapted for the 8-one derivative) involves:

  • Condensation of glutaraldehyde and acetone dicarboxylic acid under acidic conditions .

  • Reduction of the resulting imine with sodium borohydride to yield the secondary amine .

  • Acidification with HCl to precipitate the hydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, 0–10°C, 20 h60–70%
Reductive AminationNaBH₄, THF, 0°C to RT80–90%
Salt FormationHCl (aq), MTBE extraction>95%

Challenges in Synthesis

  • Regioselectivity: Ensuring the ketone forms at position 8 requires precise control of reaction kinetics .

  • Purification: Chromatographic separation is often needed to isolate the hydrochloride salt from byproducts .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for N-oxyl radicals (e.g., ABNO), which are catalysts in aerobic oxidations . Its rigid structure is also exploited in designing acetylcholinesterase inhibitors and neuromodulators .

Table 3: Comparative Bioactivity of Azabicyclo Derivatives

CompoundTarget OrganismEC₅₀ (ppm)
AcynonapyrTetranychus urticae0.2
8-one Hydrochloride DerivativePanonychus citri4.5

Future Directions

Ongoing research focuses on:

  • Asymmetric synthesis to access enantiopure forms for drug development .

  • Hybrid catalysts combining the azabicyclo framework with transition metals for green chemistry applications .

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